N-methyl-1-(3-phenyl-5-isoxazolyl)-N-(tetrahydro-3-furanylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(3-phenyl-5-isoxazolyl)-N-(tetrahydro-3-furanylmethyl)methanamine, commonly known as MIF-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1970s and has since been the subject of numerous scientific investigations.
Wirkmechanismus
The exact mechanism of action of MIF-1 is not fully understood, but it is thought to act as a modulator of various neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
MIF-1 has been shown to have a range of biochemical and physiological effects, including modulating the release of neurotransmitters, increasing neurotrophic factor expression, and reducing oxidative stress. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MIF-1 is that it has been extensively studied and has a well-established synthesis method. It has also been shown to have a range of effects on the brain and behavior, making it a useful tool for studying various neurological and psychiatric disorders. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on MIF-1. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It may also have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of MIF-1 involves a multi-step process that begins with the reaction of 3-phenyl-5-isoxazolone with N-methylhydroxylamine to form N-methyl-3-phenyl-5-isoxazolone. This intermediate is then reacted with tetrahydro-3-furanylmethylamine to produce the final product, N-methyl-1-(3-phenyl-5-isoxazolyl)-N-(tetrahydro-3-furanylmethyl)methanamine.
Wissenschaftliche Forschungsanwendungen
MIF-1 has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and psychiatry. It has been shown to have a range of effects on the brain and behavior, including modulating the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Eigenschaften
IUPAC Name |
N-methyl-1-(oxolan-3-yl)-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18(10-13-7-8-19-12-13)11-15-9-16(17-20-15)14-5-3-2-4-6-14/h2-6,9,13H,7-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFUOJDCFJZGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOC1)CC2=CC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.